molecular formula C10H16N5O10P3S B15136327 ddATP|AS

ddATP|AS

Cat. No.: B15136327
M. Wt: 491.25 g/mol
InChI Key: GKHYYEIUSLRFJG-GHUKLPSLSA-N
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Description

Dideoxyadenosine triphosphate is a modified nucleotide used primarily in DNA sequencing. It is a dideoxynucleotide, meaning it lacks the 3’ hydroxyl group necessary for forming a phosphodiester bond, which results in the termination of DNA strand elongation. This property makes it a crucial component in the Sanger sequencing method, where it helps in determining the sequence of nucleotide bases in DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dideoxyadenosine triphosphate is synthesized through a multi-step chemical process. The starting material is typically adenosine, which undergoes a series of chemical reactions to remove the 2’ and 3’ hydroxyl groups, resulting in the formation of dideoxyadenosine. This intermediate is then phosphorylated to produce dideoxyadenosine triphosphate. The reaction conditions often involve the use of protective groups to prevent unwanted reactions and the use of specific reagents to achieve the desired modifications .

Industrial Production Methods

In industrial settings, dideoxyadenosine triphosphate is produced using biocatalytic methods involving microorganisms such as Saccharomyces cerevisiae. These methods leverage the natural enzymatic pathways of the microorganisms to convert adenosine monophosphate to dideoxyadenosine triphosphate. The process is optimized for high yield and purity through the use of specific growth conditions and the addition of chemical effectors .

Chemical Reactions Analysis

Types of Reactions

Dideoxyadenosine triphosphate primarily undergoes chain termination reactions during DNA synthesis. It can also participate in phosphorylation and dephosphorylation reactions.

Common Reagents and Conditions

The common reagents used in the synthesis and reactions of dideoxyadenosine triphosphate include phosphorylating agents, protective group reagents, and specific enzymes such as DNA polymerase. The conditions typically involve controlled pH, temperature, and the presence of cofactors like magnesium ions .

Major Products Formed

The major product formed from the incorporation of dideoxyadenosine triphosphate into a DNA strand is a terminated DNA fragment. This termination is crucial for the sequencing process, as it allows for the determination of the nucleotide sequence by analyzing the lengths of the terminated fragments .

Scientific Research Applications

Dideoxyadenosine triphosphate is widely used in various scientific research applications:

Mechanism of Action

Dideoxyadenosine triphosphate exerts its effects by being incorporated into a growing DNA strand during DNA synthesis. Due to the absence of the 3’ hydroxyl group, it prevents the addition of further nucleotides, effectively terminating the DNA strand. This mechanism is utilized in DNA sequencing to generate a series of terminated fragments that can be analyzed to determine the DNA sequence . The molecular target of dideoxyadenosine triphosphate is the DNA polymerase enzyme, which incorporates it into the DNA strand .

Comparison with Similar Compounds

Similar Compounds

    Deoxyadenosine triphosphate: Unlike dideoxyadenosine triphosphate, deoxyadenosine triphosphate has a 3’ hydroxyl group and does not terminate DNA synthesis.

    Dideoxycytidine triphosphate: Another dideoxynucleotide used in DNA sequencing, but it pairs with guanine instead of thymine.

    Dideoxyguanosine triphosphate: Similar to dideoxyadenosine triphosphate but pairs with cytosine.

Uniqueness

Dideoxyadenosine triphosphate is unique in its ability to terminate DNA synthesis at adenine bases, making it an essential tool in the Sanger sequencing method. Its specific incorporation and termination properties allow for precise determination of DNA sequences .

Properties

Molecular Formula

C10H16N5O10P3S

Molecular Weight

491.25 g/mol

IUPAC Name

[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O10P3S/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(23-7)3-22-28(21,29)25-27(19,20)24-26(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,29)(H2,11,12,13)(H2,16,17,18)/t6-,7+,28?/m0/s1

InChI Key

GKHYYEIUSLRFJG-GHUKLPSLSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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